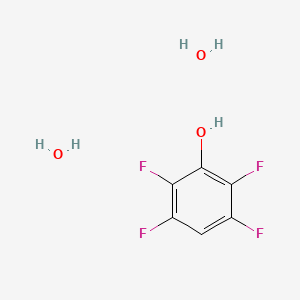

2,3,5,6-Tetrafluorophenol dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,5,6-Tetrafluorophenol dihydrate is a fluorinated phenol derivative, characterized by the presence of four fluorine atoms on the benzene ring and two water molecules associated with each phenol molecule. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluorophenol typically involves the fluorination of phenol. One common method is the direct fluorination of phenol using elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of 2,3,5,6-tetrafluorophenol may involve the use of more efficient and scalable fluorination techniques, such as electrochemical fluorination or the use of specialized fluorinating reagents. The dihydrate form is typically obtained by crystallizing the compound from an aqueous solution, ensuring the incorporation of water molecules into the crystal lattice.

化学反応の分析

Types of Reactions: 2,3,5,6-Tetrafluorophenol undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Reactions: Substituted phenols or anilines.

Oxidation Reactions: Quinones or other oxidized phenolic compounds.

Reduction Reactions: Hydroquinone derivatives.

科学的研究の応用

2,3,5,6-Tetrafluorophenol dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique electronic properties make it valuable in the study of aromatic substitution reactions.

Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals due to its ability to modulate biological activity.

Medicine: Investigated for its potential use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

作用機序

The mechanism by which 2,3,5,6-tetrafluorophenol exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms significantly alters the electronic distribution in the molecule, enhancing its reactivity and binding affinity to specific enzymes or receptors. This can lead to the inhibition or activation of biological pathways, making it a valuable tool in biochemical research.

類似化合物との比較

2,3,4,5-Tetrafluorophenol: Another fluorinated phenol with a different substitution pattern, leading to distinct reactivity and applications.

2,3,5,6-Tetrachlorophenol: A chlorinated analogue with different electronic properties and environmental impact.

Pentafluorophenol: A fully fluorinated phenol with even higher reactivity and different uses in organic synthesis.

Uniqueness: 2,3,5,6-Tetrafluorophenol dihydrate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of four fluorine atoms enhances its electron-withdrawing capability, making it a versatile intermediate in various chemical reactions. Additionally, the dihydrate form offers advantages in terms of solubility and handling in aqueous environments.

生物活性

2,3,5,6-Tetrafluorophenol dihydrate (TFP) is a fluorinated aromatic compound with significant applications in biochemical research and pharmaceutical development. Its unique structure, characterized by four fluorine atoms attached to a phenolic ring, imparts distinct biological properties that are of interest in various scientific fields.

- Molecular Formula : C6H2F4O

- Molecular Weight : 166.075 g/mol

- CAS Number : 769-39-1

- Solubility : Partly miscible with water

Cytochrome P450 Substrate

TFP serves as a substrate for cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. Studies have shown that TFP can influence the activity of these enzymes, potentially affecting drug metabolism and toxicity profiles in biological systems .

Antioxidant Properties

Research indicates that TFP exhibits antioxidant activities. For instance, it has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to scavenge free radicals. The antioxidant activity of TFP contributes to its potential protective effects against oxidative stress in cells .

Anti-inflammatory Effects

TFP has demonstrated anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS). This inhibition is significant as iNOS is involved in the production of nitric oxide during inflammatory responses. The compound's IC50 values suggest moderate effectiveness in reducing inflammation markers .

Study on Metabolic Pathways

A study conducted by researchers investigated the metabolic pathways of TFP using human liver microsomes. Results indicated that TFP undergoes oxidative metabolism primarily via cytochrome P450-mediated reactions. The study highlighted the formation of various metabolites and their potential biological activities .

Application in Radiolabeling

TFP has been utilized in the synthesis of radioiodinated derivatives for peptide synthesis. This application is particularly relevant in developing radiopharmaceuticals for imaging and therapeutic purposes. The efficiency of TFP in this context underscores its versatility in bioconjugation techniques .

Research Findings

特性

分子式 |

C6H6F4O3 |

|---|---|

分子量 |

202.10 g/mol |

IUPAC名 |

2,3,5,6-tetrafluorophenol;dihydrate |

InChI |

InChI=1S/C6H2F4O.2H2O/c7-2-1-3(8)5(10)6(11)4(2)9;;/h1,11H;2*1H2 |

InChIキー |

RIIWPEZIVZFRME-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(C(=C1F)F)O)F)F.O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。